

physical and chemical properties of 4-Methylmorpholine-2,6-dione

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Compound of Interest

Compound Name: 4-Methylmorpholine-2,6-dione

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An In-depth Technical Guide to **4-Methylmorpholine-2,6-dione** (MIDA Anhydride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholine-2,6-dione, more commonly known in the scientific community as N-Methyliminodiacetic acid (MIDA) anhydride, is a heterocyclic organic compound. While it does not possess significant intrinsic biological activity, it serves as a critical reagent in modern organic synthesis. Its primary role is as a stable, crystalline solid used for the facile preparation of MIDA boronates.

MIDA boronates are exceptionally stable, air- and chromatography-tolerant derivatives of often unstable boronic acids.^[1] This stability allows for the iterative, controlled synthesis of complex molecules, a process of paramount importance in pharmaceutical discovery and materials science.^[2] This guide provides a comprehensive overview of the physical and chemical properties of **4-Methylmorpholine-2,6-dione**, its synthesis, and its application in the formation of MIDA boronates.

Physicochemical Properties

4-Methylmorpholine-2,6-dione is a white to off-white solid at room temperature. Its key physical and chemical identifiers are summarized below.

Physical Properties

The quantitative physical properties of **4-Methylmorpholine-2,6-dione** are presented in Table 1. There is some discrepancy in reported melting points in the literature, which may be due to different measurement conditions or sample purity. The value from Organic Syntheses is considered highly reliable.

Property	Value	Source(s)
Appearance	White to off-white solid	[3]
Melting Point	71–73 °C	[3]
	41-45 °C	
Boiling Point	252.5 ± 33.0 °C (Predicted)	[4]
Density	1.271 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	No experimental data available.	

Chemical and Spectroscopic Properties

Key chemical identifiers and properties are listed in Table 2. Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Methylmorpholine-2,6-dione** are not readily available in the cited literature.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ NO ₃	
Molecular Weight	129.11 g/mol	[5]
Synonyms	MIDA anhydride, N-Methyliminodiacetic acid anhydride	[6]
CAS Number	13480-36-9	
SMILES	CN1CC(=O)OC(=O)C1	
InChI	1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3	
pKa	No experimental data available.	

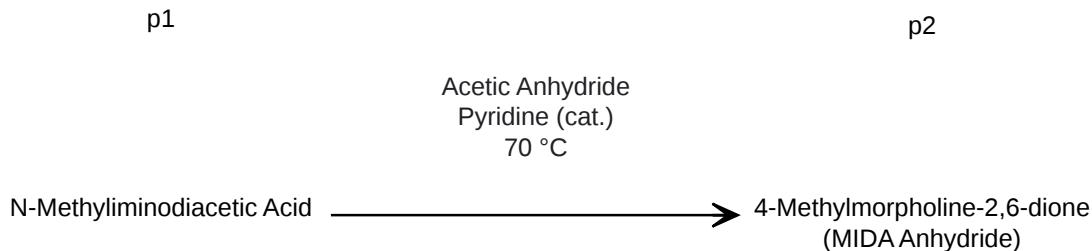
Experimental Protocols

The protocols detailed below are critical for both the preparation of **4-Methylmorpholine-2,6-dione** and its subsequent use in protecting boronic acids.

Synthesis of 4-Methylmorpholine-2,6-dione (MIDA Anhydride)

This protocol is adapted from a procedure published in *Organic Syntheses*, a highly reputable source for reliable synthetic methods.[3][7] The synthesis involves the dehydration and cyclization of N-methyliminodiacetic acid.

Reaction Scheme:



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Caption: Synthesis of MIDA Anhydride from N-methyliminodiacetic acid.

Materials:

- N-methyliminodiacetic acid (MIDA) (must be thoroughly dried under vacuum)[3]
- Acetic anhydride (99.5%)[3]
- Pyridine (99%, dried over CaH_2 and distilled)[3]
- Toluene (99.9%)[3]
- Diethyl ether[3]
- Activated carbon[3]
- Nitrogen atmosphere[3]
- Round-bottomed flask, magnetic stirrer, heating oil bath, rotary evaporator

Procedure:

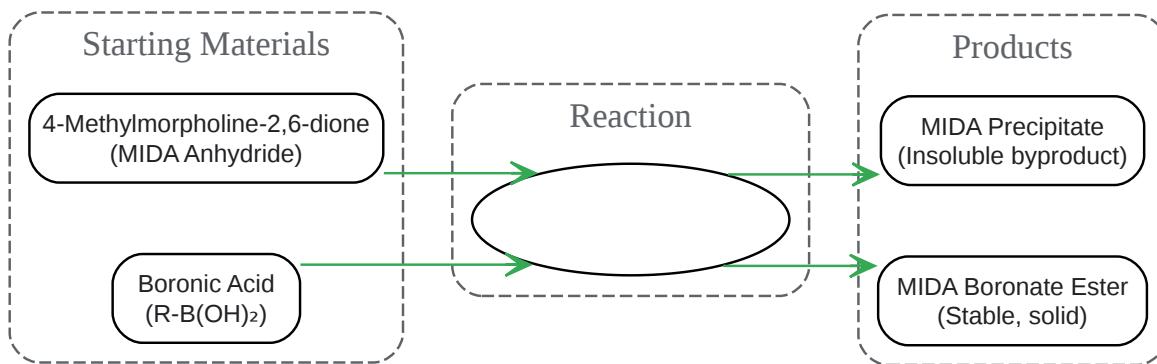
- A 500 mL round-bottomed flask is charged with dried N-methyliminodiacetic acid (40.0 g, 270 mmol). The flask is sealed, evacuated, and backfilled with nitrogen.[3]

- Acetic anhydride (140 mL, 1.49 mol) is added in a single portion via syringe, followed immediately by the addition of dried pyridine (3.30 mL, 40.5 mmol).[3][7]
- The resulting suspension is stirred vigorously under a nitrogen atmosphere in an oil bath preheated to 70 °C. The reaction is heated for 1.5 hours, during which time the mixture becomes a brown, homogeneous solution.[7]
- After cooling to room temperature, the volatile components are removed by rotary evaporation. The remaining acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL).[7]
- The resulting brown oil is dissolved in diethyl ether (400 mL) and treated with activated carbon (4.0 g). The mixture is stirred for 30 minutes at room temperature.[3]
- The suspension is filtered through a pad of Celite, and the filtrate is concentrated by rotary evaporation to yield a tan solid.[3]
- The solid is further purified by trituration with diethyl ether (100 mL), filtered, and dried under high vacuum to afford **4-Methylmorpholine-2,6-dione** as a white to off-white crystalline solid.[3]

Protection of Boronic Acids using MIDA Anhydride

The primary utility of **4-Methylmorpholine-2,6-dione** is to convert boronic acids into their stable MIDA boronate counterparts. This method avoids the harsh, high-temperature dehydrative conditions required by previous methods.[3][8]

Workflow for MIDA Boronate Formation:



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Caption: General workflow for the synthesis of MIDA boronates.

Materials:

- A boronic acid (e.g., 5-acetylthiophene-2-boronic acid)[3]
- **4-Methylmorpholine-2,6-dione (MIDA Anhydride)[3]**
- 1,4-Dioxane (anhydrous)[3]
- Nitrogen atmosphere[3]
- Round-bottomed flask, magnetic stirrer, heating oil bath

Procedure:

- A round-bottomed flask is charged with the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv). The flask is sealed, evacuated, and backfilled with nitrogen.[3][7]
- Anhydrous 1,4-dioxane is added via syringe to form a suspension.[7]
- The flask is heated in an oil bath at 70 °C for 24 hours. During this time, a white precipitate of N-methyliminodiacetic acid (MIDA) forms as a byproduct of the reaction and from the excess anhydride acting as a desiccant.[3][7]

- After cooling, the reaction mixture can be worked up through filtration and purification via silica gel chromatography to isolate the pure, stable MIDA boronate ester.[1]

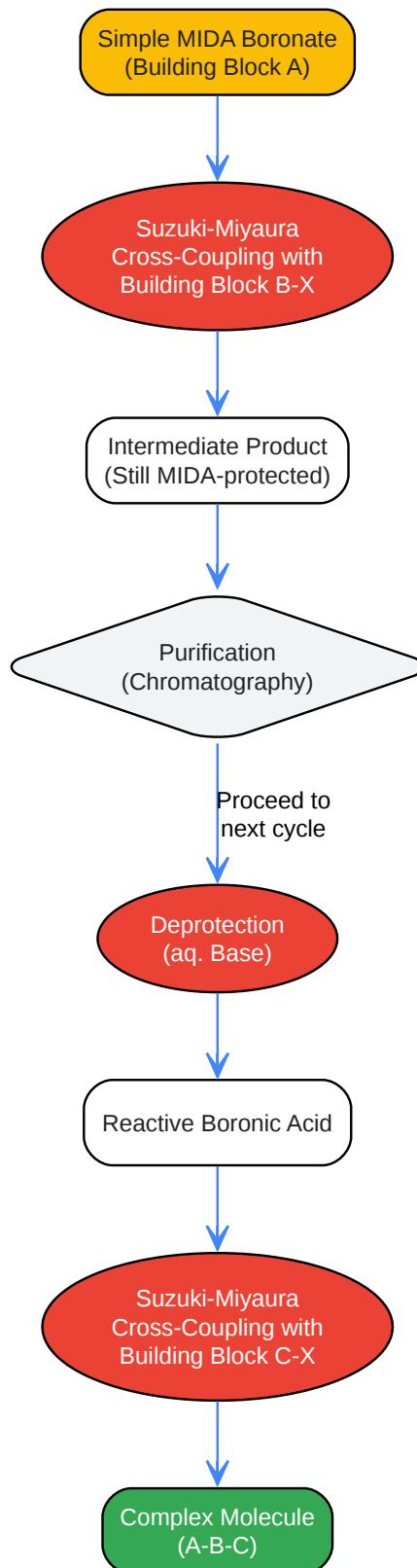
Application in Drug Development & Synthesis

The true value of **4-Methylmorpholine-2,6-dione** for drug development professionals lies in its ability to generate MIDA boronates. These protected boronic acids are key enablers for iterative cross-coupling (ICC), a strategy analogous to solid-phase peptide synthesis for the construction of C-C bonds.[2]

The Logic of MIDA Boronates in Iterative Cross-Coupling:

- Stability: MIDA boronates are robust and can withstand a wide range of reaction conditions that would decompose the corresponding free boronic acids.[1]
- Chromatographic Compatibility: Unlike many other boronic acid surrogates, MIDA boronates are universally compatible with silica gel chromatography, allowing for easy purification at each step of a multi-step synthesis.[1]
- Controlled Deprotection: The MIDA protecting group can be easily removed under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) to liberate the reactive boronic acid *in situ* precisely when it is needed for a subsequent cross-coupling reaction.[2]

This combination of properties allows chemists to build complex molecular architectures one piece at a time, which is a powerful tool for creating libraries of potential drug candidates and synthesizing complex natural products.

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Caption: Logical flow of iterative cross-coupling enabled by MIDA boronates.

Conclusion

4-Methylmorpholine-2,6-dione, or MIDA anhydride, is a pivotal reagent in advanced organic synthesis. While its own physicochemical profile is that of a stable, crystalline solid, its significance is defined by its function. By providing a mild and efficient route to robust MIDA boronate esters, it overcomes long-standing challenges associated with the instability of boronic acids. For researchers in drug discovery and process development, MIDA anhydride is a key tool that facilitates the reliable, step-wise construction of complex and novel molecular entities, accelerating the path from chemical design to functional materials and therapeutics.

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